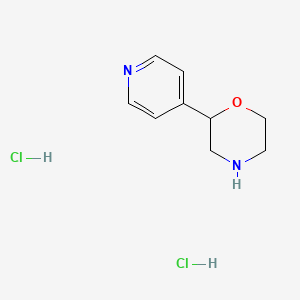

2-(Pyridin-4-yl)morpholine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

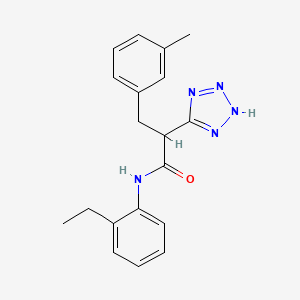

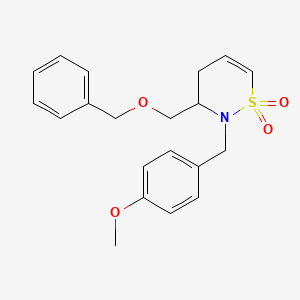

“2-(Pyridin-4-yl)morpholine dihydrochloride” is a chemical compound with the molecular formula C9H14Cl2N2O and a molecular weight of 237.13 . It is a solid substance stored at room temperature .

Molecular Structure Analysis

The molecular structure of “2-(Pyridin-4-yl)morpholine dihydrochloride” consists of a pyridine ring attached to a morpholine ring . The InChI code for this compound is 1S/C9H12N2O.2ClH/c1-2-8(6-10-3-1)9-7-11-4-5-12-9;;/h1-3,6,9,11H,4-5,7H2;2*1H .Physical And Chemical Properties Analysis

“2-(Pyridin-4-yl)morpholine dihydrochloride” is a solid substance stored at room temperature . Its molecular weight is 237.13 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.Aplicaciones Científicas De Investigación

Catalyst in Organic Synthesis

2-(Pyridin-4-yl)morpholine dihydrochloride is involved in catalytic processes. For example, a related pyridine-containing palladium-N-heterocyclic carbene complex demonstrated high efficiency in Suzuki–Miyaura and Sonogashira cross-coupling reactions, suggesting potential utility in facilitating similar organic transformations (Reddy et al., 2016).

Photophysical Properties

The compound has been studied for its photophysical properties, where modifications with phenylsulfonyl, morpholino, and 4-diethylamino groups significantly affected the fluorescence properties. Methoxypyridine and morpholinopyridine compounds showed high fluorescence quantum yields in solution and solid states (Hagimori et al., 2019).

Corrosion Inhibition

Cadmium(II) Schiff base complexes, including derivatives with 2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine, have shown corrosion inhibition properties on mild steel, providing insights into applications in materials and corrosion engineering (Das et al., 2017).

Photoluminescence in Solution

Copper(I) complexes including morpholine derivatives exhibited photoluminescence in noncoordinating solvents, indicating potential for applications in materials science and optoelectronics (Vogler & Kunkely, 1986).

Kinase Inhibition

Morpholine derivatives, including 4-(Pyrimidin-4-yl)morpholines, have been identified as privileged pharmacophores for kinase inhibition, particularly for PI3K and PIKKs, due to their ability to form key hydrogen bonding interactions. This highlights the potential application in the development of new therapeutic agents (Hobbs et al., 2019).

Insecticidal Activity

Pyridine derivatives, including those with morpholine groups, have been synthesized and tested for insecticidal activity against the cowpea aphid, showing promising results for agricultural applications (Bakhite et al., 2014).

Safety And Hazards

The safety information available indicates that “2-(Pyridin-4-yl)morpholine dihydrochloride” may be harmful if swallowed and may cause eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Direcciones Futuras

While specific future directions for “2-(Pyridin-4-yl)morpholine dihydrochloride” are not available, the use of pyrrolidine rings in drug discovery is a promising area of research . The ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring makes these compounds valuable in the design of new drugs .

Propiedades

IUPAC Name |

2-pyridin-4-ylmorpholine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.2ClH/c1-3-10-4-2-8(1)9-7-11-5-6-12-9;;/h1-4,9,11H,5-7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJFLOFBPJWRKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=NC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-4-yl)morpholine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2894033.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2894034.png)

![2-((4-fluorophenyl)thio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2894037.png)

![2-Amino-4-(3-bromophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2894040.png)

![2-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2894041.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate](/img/structure/B2894044.png)

![1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2894047.png)

![1-(Chloromethyl)-3-methylbicyclo[1.1.1]pentane](/img/structure/B2894051.png)